Ethyl 3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate
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Overview
Description
Ethyl 3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate is a complex organic compound that features a piperidine moiety, a naphthyridine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Naphthyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Moiety: This step often involves the use of piperidine derivatives and coupling reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituents being introduced, but common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Studies: This compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and naphthyridine moieties play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-Boc-4-methylpiperidine-4-carboxylate: This compound shares the piperidine moiety and has similar synthetic routes and applications.
Piperidine Derivatives: Various piperidine derivatives have been studied for their pharmacological properties and synthetic applications.
Uniqueness
Ethyl 3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the naphthyridine and piperidine moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
Ethyl 3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate, identified by its CAS number 1251589-60-2, is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H28N4O3, with a molecular weight of approximately 432.5 g/mol. The compound features a naphthyridine core, a piperidine moiety, and an ethyl benzoate structure, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C25H28N4O3 |
Molecular Weight | 432.5 g/mol |
CAS Number | 1251589-60-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The piperidine and naphthyridine moieties are crucial for binding to these targets, leading to modulation of various biological pathways. The exact mechanisms may include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, which is significant in therapeutic contexts.
- Receptor Interaction : It may interact with G protein-coupled receptors (GPCRs), influencing signal transduction pathways.
Anticancer Potential
Research indicates that this compound exhibits promising anticancer properties. For instance, studies have shown that derivatives of naphthyridine compounds can effectively inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects, particularly in the modulation of neurotransmitter systems. Its piperidine component may enhance cognitive functions or exhibit neuroprotective properties by interacting with serotonin or dopamine receptors.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that derivatives similar to this compound showed significant inhibition of MAO-A and MAO-B enzymes, which are crucial in the metabolism of neurotransmitters. The IC50 values for these compounds were found to be lower than those of standard inhibitors like moclobemide and clorgyline .
- Pharmacokinetic Profiling : Research has indicated that compounds with similar structures undergo significant metabolic transformations in vivo, impacting their efficacy and safety profiles. Understanding these pharmacokinetics is essential for optimizing therapeutic applications .
- Clinical Implications : Meta-analysis from clinical trials involving similar compounds suggests potential benefits in treating metabolic disorders and reducing cardiovascular events, highlighting the broader implications of such compounds beyond oncology .
Properties
IUPAC Name |
ethyl 3-[[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-4-32-25(31)18-6-5-7-19(14-18)28-22-20-9-8-17(3)27-23(20)26-15-21(22)24(30)29-12-10-16(2)11-13-29/h5-9,14-16H,4,10-13H2,1-3H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMNEMKBPWBVDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCC(CC4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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